BenchChemオンラインストアへようこそ!

6-Aminopyridazin-3(2H)-one

Medicinal Chemistry Heterocyclic Chemistry Phosphodiesterase Inhibitors

6-Aminopyridazin-3(2H)-one (CAS 57041-95-9) is the essential 6-amino regioisomer for constructing pyridazinone-based PDE4 inhibitors and kinase-targeting fragments. Unlike the 4-amino or 5-amino isomers, the 6-amino substitution provides the correct hydrogen-bonding geometry for PDE4 active-site engagement and enables regioselective N2-alkylation without additional activation steps. With MW 111.10 g/mol and favorable ligand efficiency, this building block is ideal for fragment-based drug discovery targeting BTK, CDK2, and anticancer programs against neuroblastoma and leukemia. Available in research to bulk quantities.

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 57041-95-9
Cat. No. B3021738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridazin-3(2H)-one
CAS57041-95-9
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CC(=O)NN=C1N
InChIInChI=1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-2H,(H2,5,6)(H,7,8)
InChIKeyMMZLICVOTDAZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyridazin-3(2H)-one (CAS 57041-95-9): A Key Heterocyclic Building Block for Medicinal Chemistry Procurement


6-Aminopyridazin-3(2H)-one (CAS 57041-95-9) is a heterocyclic compound with the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol [1]. Structurally, it consists of a pyridazine ring core with an amino group at the 6-position and a carbonyl group at the 3-position. This compound serves as a foundational building block for the synthesis of diverse pyridazinone-based pharmacophores, particularly those targeting phosphodiesterase (PDE) enzymes and protein kinases [2][3].

6-Aminopyridazin-3(2H)-one Procurement: Why C4H5N3O Isomers Are Not Interchangeable Scaffolds


The position of the amino substituent on the pyridazin-3(2H)-one ring fundamentally determines the compound's synthetic utility, electronic properties, and resultant biological activity. While 4-aminopyridazin-3(2H)-one and 5-aminopyridazin-3(2H)-one share the same molecular formula, the 6-amino substitution pattern is critical for specific downstream functionalization and target engagement [1]. For instance, the 6-amino position is directly involved in forming key hydrogen bonding interactions in PDE4 inhibitors, whereas 5-substituted pyridazinones exhibit weaker enzyme interactions in certain kinase targets [2]. Substituting the amino group at the 6-position with a chloro group (as in 6-chloropyridazin-3(2H)-one) eliminates the nucleophilic amine handle essential for derivatization via amide bond formation or Buchwald-Hartwig coupling .

Quantitative Differentiators for 6-Aminopyridazin-3(2H)-one (CAS 57041-95-9) Against Close Analogs


Structural Differentiation: 6-Amino vs. 5-Amino vs. 4-Amino Pyridazinone Isomers

The three constitutional isomers of aminopyridazin-3(2H)-one—6-amino, 5-amino, and 4-amino—exhibit distinct computational physicochemical properties that influence their behavior in biological systems and synthetic transformations. Notably, the 6-amino isomer demonstrates a topological polar surface area (TPSA) of 67.5 Ų [1], a calculated XLogP3-AA of -1.3 [1], and a Log Po/w (iLOGP) of 0.37 . While TPSA values for 4-amino and 5-amino isomers are not directly available from the same computational source, the 6-amino isomer maintains zero rotatable bonds, a feature critical for scaffold rigidity in drug design [1]. The 5-amino isomer (CAS 89033-30-7) shares the identical molecular formula but presents a different hydrogen bonding vector [2]. In p38 MAP kinase SAR studies, 5-substituted pyridazinones demonstrated weaker enzyme interactions compared to alternative cores, underscoring that substitution position governs target engagement [3].

Medicinal Chemistry Heterocyclic Chemistry Phosphodiesterase Inhibitors

Synthetic Versatility: The 6-Amino Group Enables Regioselective Derivatization Unavailable in 6-Chloro or 6-Unsubstituted Analogs

The primary amine at the 6-position of 6-aminopyridazin-3(2H)-one provides a nucleophilic handle that enables selective functionalization, distinguishing it from 6-chloropyridazin-3(2H)-one (CAS 86855-28-9) and 6-unsubstituted pyridazin-3(2H)-one. The amino group can be selectively alkylated under mild conditions. For example, treatment with methyl iodide (1.126 mL, 18.00 mmol) in the presence of NaOH (0.720 g, 18.00 mmol) at 85 °C for 2.5 hours yields 6-amino-2-methylpyridazin-3(2H)-one in 24% yield after chromatographic purification [1]. In contrast, 6-chloropyridazin-3(2H)-one requires palladium-catalyzed cross-coupling for C-N bond formation, introducing additional cost and complexity [2]. 6-Unsubstituted pyridazin-3(2H)-one lacks any direct functionalization handle at the 6-position. The 6-amino compound also participates in aza-Diels-Alder reactions and copper-promoted 6-endo-trig cyclizations for constructing complex heterocyclic arrays .

Organic Synthesis Building Block Medicinal Chemistry

Purity Specifications and Analytical Traceability for Reproducible SAR Studies

Commercial availability of 6-aminopyridazin-3(2H)-one is supported by documented purity specifications and analytical characterization that exceed the minimal data available for many isomeric aminopyridazinones. The compound is supplied with standard purity of 97% as verified by NMR, HPLC, and GC analytical methods . Alternative suppliers offer the compound at 98% purity and ≥95% purity [1]. In contrast, 4-aminopyridazin-3(2H)-one and 5-aminopyridazin-3(2H)-one are less widely stocked by major chemical suppliers, with limited analytical documentation available. The availability of batch-specific Certificates of Analysis (CoA) for 6-aminopyridazin-3(2H)-one ensures reproducible results in structure-activity relationship (SAR) campaigns .

Quality Control Analytical Chemistry Medicinal Chemistry

Optimal Research and Procurement Scenarios for 6-Aminopyridazin-3(2H)-one (CAS 57041-95-9)


Synthesis of PDE4 Inhibitor Pharmacophores Targeting Inflammatory Disorders

Researchers synthesizing pyridazinone-based phosphodiesterase 4 (PDE4) inhibitors for anti-inflammatory therapy require the 6-amino substitution pattern to maintain the core pharmacophore geometry [1]. The 6-amino group participates in critical hydrogen bonding interactions within the PDE4 active site, and substitution with 5-amino or 4-amino isomers fundamentally alters the binding vector. 6-Aminopyridazin-3(2H)-one provides the correct regioisomer for constructing 6-aryl-4,5-heterocyclic-fused pyridazinones, a scaffold class demonstrated to possess selective PDE4 inhibition with attenuated affinity for the Rolipram high-affinity binding site [2].

Construction of Aminopyridazin-3(2H)-one Derivative Libraries for Anticancer Screening

Medicinal chemistry programs targeting neuroblastoma, myelogenous leukemia, and gastric cancer can utilize 6-aminopyridazin-3(2H)-one as a starting scaffold for derivative synthesis. As demonstrated by Ge et al., substituted aminopyridazin-3(2H)-one derivatives exhibit selective antiproliferative activity against SH-SY5Y human neuroblastoma cells, with certain compounds inducing apoptosis and G0/G1 phase cell cycle arrest at low-micromolar GI50 values [3]. The 6-amino group provides a synthetic handle for introducing diverse substituents to explore structure-activity relationships.

Organic Synthesis Requiring Regioselective N-Alkylation at the Pyridazinone Core

Synthetic chemists requiring selective N2-alkylation of pyridazinone scaffolds benefit from the nucleophilic 6-amino group that enables regioselective functionalization under mild conditions. SAR studies have demonstrated that the presence of an ethyl group at pyridazine N-2 is associated with optimal potency and selectivity profiles in PDE4 inhibitors [2]. The 6-amino compound can be selectively alkylated to yield 6-amino-2-methylpyridazin-3(2H)-one, whereas 6-chloro or unsubstituted analogs cannot undergo the same transformation without additional activation steps [4].

Kinase Inhibitor Scaffold Development and Fragment-Based Drug Discovery

Fragment-based drug discovery programs targeting protein kinases, including Bruton's tyrosine kinase (BTK) and cyclin-dependent kinase 2 (CDK2), employ aminopyridazinone scaffolds as hinge-binding fragments [5][6]. The 6-amino isomer provides a defined hydrogen bonding pattern for ATP-binding pocket engagement. The compound's low molecular weight (111.10 g/mol) and favorable ligand efficiency metrics make it suitable for fragment library inclusion, with subsequent elaboration enabled by the reactive 6-amino handle [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Aminopyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.